5-Nitro-2-furoic acid

Catalog No.
S590765
CAS No.
645-12-5
M.F
C5H3NO5
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2-furoic acid

CAS Number

645-12-5

Product Name

5-Nitro-2-furoic acid

IUPAC Name

5-nitrofuran-2-carboxylic acid

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)

InChI Key

IODMEDPPCXSFLD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O

Synonyms

5-nitro-2-furoic acid, NFCA, nitrofurate

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O

Application in Anti-tubercular Agents Development

Specific Scientific Field: The specific scientific field for this application is Pharmaceutical Chemistry, specifically in the development of anti-tubercular agents .

Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid derivatives have been investigated for their potential as anti-tubercular agents . Researchers designed, synthesized, and tested twenty-six novel tetrahydroisoquinoline carbohydrazide compounds for their anti-mycobacterial activity .

Detailed Description of the Methods of Application or Experimental Procedures: The researchers utilized mass spectrometry, 1H NMR, 13C NMR, and elemental analysis to confirm the structures of all the synthesized derivatives . The final analogs were then tested for their ability to inhibit Mycobacterium tuberculosis (Mtb) .

Thorough Summary of the Results or Outcomes Obtained: The Mtb inhibitory activity outcomes varied from 0.78 to 25 μg mL−1 . Among all the investigated analogues, compounds NFT-12, NFT-19, and NFT-20 exhibited substantial activity with a MIC of 0.78 μg mL−1 against Mtb H37Rv . Furthermore, the NFT-11 compound showed excellent activity with a MIC of 1.56 μg mL−1 . The majority of the compounds showed very good activity compared to the standard drug rifampicin (MIC 3.12 μg mL−1) . The most active compounds, NFT-12, NFT-19, and NFT-20, demonstrated selectivity over the normal human embryonic kidney cell line (HEK293T) with a selectivity index of >40 .

Application in Synthesis of Triazolothiadiazines and Triazolothiadiazoles

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically in the synthesis of triazolothiadiazines and triazolothiadiazoles .

Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid has been used in the preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are part of a class of heterocyclic compounds that have been studied for their potential pharmacological activities.

Detailed Description of the Methods of Application or Experimental Procedures: The structures of the synthesized compounds are usually confirmed using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy .

Application in Biocatalysis and Biomass Conversion

Specific Scientific Field: The specific scientific field for this application is Biocatalysis and Biomass Conversion .

Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid is used in the field of biocatalysis, which is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform, including 5-Nitro-2-furoic acid, appear among the best known due to their reactivity .

Detailed Description of the Methods of Application or Experimental Procedures: The specific experimental procedures for the bioconversion of furans, including 5-Nitro-2-furoic acid, have been explored, proposing processes of lower cost and low environmental impact . This involves using cells or enzymes for the biological processes .

5-Nitro-2-furoic acid is a chemical compound categorized as a 2-substituted 5-nitrofuran. It has the molecular formula C5H3NO5C_5H_3NO_5 and a molecular weight of approximately 157.08 g/mol. This compound appears as a yellow crystalline powder, with a melting point ranging from 185 to 189 °C and a boiling point estimated at 281.7 °C . It is slightly soluble in water and more soluble in organic solvents like dimethyl sulfoxide and methanol . The compound is notable for its antibacterial and antiprotozoal properties, which are common among nitrofuran derivatives.

Typical of nitro compounds, including:

  • Reduction Reactions: The nitro group can be reduced to an amino group, which may alter the biological activity of the compound.
  • Formation of Hydrazones: This compound can react with hydrazine derivatives to form hydrazones, which have been evaluated for their antimycobacterial activities .
  • Complexation Reactions: It can form complexes with transition metals, such as copper(II), which may enhance its properties or alter its reactivity .

5-Nitro-2-furoic acid exhibits significant biological activity, particularly:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, including those resistant to multiple drugs. The compound's derivatives, such as hydrazones, have been specifically tested against Mycobacterium tuberculosis, demonstrating promising results against both growing and dormant cultures .
  • Antiprotozoal Activity: Similar to other nitrofuran compounds, it has potential applications in treating protozoal infections.

Several synthesis methods have been reported for 5-nitro-2-furoic acid:

  • From Furfural: Furfural can be oxidized in the presence of nitric acid to yield 5-nitro-2-furoic acid. This method often utilizes biomass as a starting material .
  • Chemical Modification: The compound can be synthesized through the nitration of 2-furoic acid using concentrated nitric acid under controlled conditions.
  • Hydrazone Formation: The synthesis of various hydrazones from 5-nitro-2-furoic acid has also been explored, providing avenues for further chemical modification and biological evaluation .

5-Nitro-2-furoic acid has several applications across different fields:

  • Pharmaceuticals: It is utilized in the development of antibacterial and antiprotozoal drugs.
  • Agriculture: Its derivatives are explored as potential agrochemicals due to their antimicrobial properties.
  • Chemical Research: It serves as a precursor or intermediate in the synthesis of more complex organic molecules and metal complexes.

Studies on the interactions of 5-nitro-2-furoic acid with biological systems have revealed its potential effects on various microbial strains. Specifically, research has focused on its interactions with Mycobacterium tuberculosis, where derivatives have shown varying degrees of effectiveness against both active and dormant forms of the bacteria . Additionally, the compound's ability to form complexes with metals suggests potential for catalytic applications or enhanced biological activity.

Several compounds share structural similarities with 5-nitro-2-furoic acid, including:

Compound NameStructural FeaturesUnique Properties
NitrofurantoinContains a furan ring and nitro groupWidely used as an antibacterial agent in humans
FurazolidoneFuran ring with additional nitrogenAntimicrobial activity against protozoa
5-NitrofuranSimilar furan structureUsed primarily in research and less in clinical settings

5-Nitro-2-furoic acid is unique due to its specific positioning of functional groups that confer distinct biological activities compared to its analogs. Its ability to form various derivatives allows for extensive exploration in medicinal chemistry.

XLogP3

1

Melting Point

186.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (11.36%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

645-12-5

Wikipedia

5-Nitro-2-furoic acid

Dates

Modify: 2023-08-15

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